molecular formula C4H8O B7801544 Ethene;ethenol CAS No. 103812-69-7

Ethene;ethenol

Cat. No.: B7801544
CAS No.: 103812-69-7
M. Wt: 72.11 g/mol
InChI Key: UFRKOOWSQGXVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethene, also known as ethylene, is a hydrocarbon with the chemical formula C₂H₄. It is the simplest alkene, characterized by a carbon-carbon double bond. Ethene is a colorless, flammable gas with a faint sweet and musky odor when pure. It is widely used in the chemical industry and is a significant natural plant hormone involved in the ripening of fruits .

Scientific Research Applications

Ethene has numerous applications in scientific research and industry:

    Chemistry: Used as a starting material for the synthesis of various chemicals, including ethylene oxide, ethylene glycol, and polyethylene.

    Biology: Studied for its role as a plant hormone in regulating fruit ripening and other physiological processes.

    Medicine: Used in the production of pharmaceuticals and as a precursor for the synthesis of various medicinal compounds.

    Industry: Widely used in the production of plastics, solvents, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethene can be synthesized through the cracking of hydrocarbons, a process where larger hydrocarbon molecules are broken down into smaller ones. This is typically done by heating the hydrocarbons to high temperatures (800–900 °C) in the presence of steam . Another method involves the dehydration of ethanol, where ethanol is passed over a catalyst such as aluminum oxide at high temperatures to produce ethene and water .

Industrial Production Methods

Industrially, ethene is produced primarily through steam cracking of natural gas or petroleum. The process involves heating the feedstock to high temperatures, causing the hydrocarbons to break down into smaller molecules, including ethene. The ethene is then separated from the mixture of gases produced .

Chemical Reactions Analysis

Types of Reactions

Ethene undergoes various chemical reactions, including:

    Addition Reactions: Ethene reacts with halogens, hydrogen halides, and water in the presence of a catalyst to form halogenated compounds, alcohols, and other products.

    Oxidation: Ethene can be oxidized to form ethylene oxide, a valuable intermediate in the production of ethylene glycol.

    Polymerization: Ethene can be polymerized to form polyethylene, a widely used plastic.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Ethene exerts its effects through various mechanisms:

Comparison with Similar Compounds

Ethene is unique among similar compounds due to its simple structure and versatile reactivity. Similar compounds include:

Ethene’s simplicity and reactivity make it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

ethene;ethenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O.C2H4/c1-2-3;1-2/h2-3H,1H2;1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRKOOWSQGXVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C.C=CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25067-34-9
Details Compound: Ethylene-vinyl alcohol copolymer
Record name Ethylene-vinyl alcohol copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25067-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60908614
Record name Ethenol--ethene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Ethylene-vinyl alcohol copolymer
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20896
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

25067-34-9, 103812-69-7
Record name Ethylene-vinyl alcohol copolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethenol, polymer with ethene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethenol--ethene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethene;ethenol
Reactant of Route 2
Ethene;ethenol
Reactant of Route 3
Ethene;ethenol
Reactant of Route 4
Ethene;ethenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.